9,9'-Di-O-(E)-feruloylsecoisolariciresinol
Overview
Description
9,9’-Di-O-(E)-feruloylsecoisolariciresinol is a lignan compound that is derived from the plant Hypericum curvisepalum. It is known for its potential biological activities, including anticancer properties. The compound has a molecular formula of C₄₀H₄₂O₁₂ and a molecular weight of 714.75 g/mol .
Mechanism of Action
Target of Action
The primary target of 1,4-O-Diferuloylsecoisolariciresinol (DFS) is the Forkhead Box M1 (FOXM1) protein . FOXM1 is a transcription factor known to regulate cell proliferation, apoptosis, and tumorigenesis .
Mode of Action
DFS has been shown to suppress FOXM1 . This suppression blocks the translocation of β-catenin into the nucleus, which in turn suppresses the downstream target genes of the FOXM1 pathways .
Biochemical Pathways
The suppression of FOXM1 by DFS affects several biochemical pathways. By blocking the nuclear translocation of β-catenin, DFS inhibits the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
DFS has been shown to inhibit cell viability and ATP levels, while increasing apoptosis . It also reduces tumorsphere formation and the invasiveness of glioblastoma tumorspheres . In addition, DFS has been found to reduce the activities of transcription factors related to tumorigenesis, stemness, and invasiveness .
Biochemical Analysis
Biochemical Properties
9,9’-Di-O-(E)-feruloylsecoisolariciresinol has been found to show significant inhibitory effects in biological screenings . It interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
This compound has been found to have strong activities against human liver cancer (HepG2 and Hep3B) and oral cancer (Ca9-22) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
9,9’-Di-O-(E)-feruloylsecoisolariciresinol is involved in various metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Di-O-(E)-feruloylsecoisolariciresinol typically involves the esterification of secoisolariciresinol with ferulic acid. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for 9,9’-Di-O-(E)-feruloylsecoisolariciresinol are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of esterification and purification through column chromatography can be scaled up for larger batch production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated phenolic compounds.
Scientific Research Applications
9,9’-Di-O-(E)-feruloylsecoisolariciresinol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Secoisolariciresinol: The parent compound from which 9,9’-Di-O-(E)-feruloylsecoisolariciresinol is derived.
Ferulic Acid: The esterifying agent used in the synthesis of the compound.
Other Lignans: Compounds like pinoresinol and matairesinol, which also exhibit antioxidant and anticancer properties.
Uniqueness
9,9’-Di-O-(E)-feruloylsecoisolariciresinol is unique due to its dual ferulic acid esterification, which enhances its antioxidant properties compared to its parent compound secoisolariciresinol. This dual esterification also contributes to its potential anticancer activity, making it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3/b15-9+,16-10+/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDLYLEJWQRHD-KYHQCPCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]([C@H](COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103789 | |
Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56973-66-1 | |
Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56973-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DFS impact adipogenesis (fat cell formation)?
A1: Research suggests that DFS inhibits adipogenesis in a dose- and time-dependent manner in 3T3-L1 pre-adipocytes []. This inhibitory effect is linked to the downregulation of key adipogenic factors and regulators of lipid metabolism. Specifically, DFS appears to suppress cell cycle regulators, leading to cell cycle arrest at the G0/G1 phase. This arrest suggests that DFS interferes with mitotic clonal expansion, a crucial early step in adipogenesis [].
Q2: What molecular pathways are involved in DFS's anti-adipogenic activity?
A2: Studies indicate that DFS reduces the phosphorylation of Akt, a protein kinase involved in various cellular processes including growth and metabolism. Concurrently, DFS increases the levels of Forkhead box protein-O1 (FOXO1), a transcription factor involved in regulating cell cycle, apoptosis, and glucose metabolism. The combined effect of reduced Akt phosphorylation and increased FOXO1 likely contributes to DFS's ability to inhibit adipogenesis [].
Q3: Beyond adipogenesis, does DFS exhibit other potential therapeutic activities?
A3: While research is ongoing, DFS has shown promising cytotoxic effects against several cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 []. Its potency in these in vitro assays was comparable to cisplatin, a widely used chemotherapy drug. This suggests DFS warrants further investigation as a potential anti-cancer agent.
Q4: What is the source of 1,4-O-Diferuloylsecoisolariciresinol (DFS)?
A4: 1,4-O-Diferuloylsecoisolariciresinol has been isolated and identified in several plant species. One notable source is Alnus japonica, a tree species commonly known as the Japanese alder []. It has also been found in Hypericum androsaemum [], a flowering plant known as Tutsan. These plants are potential sources of DFS for further research and potential development.
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